N-(4-chloro-3-nitrophenyl)-1-benzothiophene-3-carboxamide
Overview
Description
N-(4-chloro-3-nitrophenyl)-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene ring, a carboxamide group, and a substituted phenyl ring with chloro and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-nitrophenyl)-1-benzothiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene core One common method involves the cyclization of 2-mercaptobenzoic acid with acetic anhydride to form benzothiophene
Cyclization: 2-mercaptobenzoic acid is reacted with acetic anhydride under reflux conditions to form benzothiophene.
Carboxamide Formation: The benzothiophene is then reacted with an appropriate amine to introduce the carboxamide group.
Substitution: The phenyl ring is substituted with chloro and nitro groups using chlorinating and nitrating agents, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-nitrophenyl)-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The benzothiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, thiourea, and primary amines are commonly used under basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzothiophenes: Nucleophilic substitution results in various substituted benzothiophenes depending on the nucleophile used.
Sulfoxides and Sulfones: Oxidation of the benzothiophene ring forms sulfoxides and sulfones.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-1-benzothiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-nitrophenyl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to interact with enzymes, receptors, and other biomolecules, leading to modulation of biological processes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
N-(4-chloro-3-nitrophenyl)-1-benzothiophene-3-carboxamide can be compared with other similar compounds, such as:
N-(4-chloro-3-nitrophenyl)thiourea: Shares similar structural features but differs in the presence of a thiourea group instead of a carboxamide group.
4-chloro-3-nitrophenylthiourea: Another related compound with a thiourea moiety.
N-(4-bromo-3-nitrophenyl)-1-benzothiophene-3-carboxamide: Similar structure with a bromo group instead of a chloro group.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and nitro groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3S/c16-12-6-5-9(7-13(12)18(20)21)17-15(19)11-8-22-14-4-2-1-3-10(11)14/h1-8H,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLWYBHFSPCWGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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